4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity Compounds with structural similarities to "4-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. For instance, a study demonstrated the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing significant antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential Another area of interest is the potential anticancer applications of sulfonamide derivatives. Research into different sulfonamide compounds has shown promising results in inhibiting cancer cell growth. A study highlighted the synthesis of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a wide range of therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have shown significant singlet oxygen quantum yields. These properties are crucial for the effectiveness of Type II photosensitizers used in photodynamic therapy (PDT) for cancer treatment, suggesting that similar compounds might also have potential applications in this area (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibitor Derivatives of benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These compounds have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and shown to have potent inhibitory effects on human carbonic anhydrase I and II (Gul et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairment .
Mode of Action
The compound interacts with AchE, leading to a significant reduction in the enzyme’s level . This interaction disrupts the normal function of AchE, affecting the transmission of nerve impulses .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system’s biochemical pathways . The disruption of AchE activity leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves and muscles .
Result of Action
The result of the compound’s action is a significant reduction in AchE levels . This reduction affects normal nerve impulse transmission, leading to dramatic behavioral changes, movement impairment, and potentially a reduced number of survival organisms .
Properties
IUPAC Name |
4-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O3S/c19-14-3-7-16(8-4-14)27(24,25)21-11-12-26-18-10-9-17(22-23-18)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMLEWKICTCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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